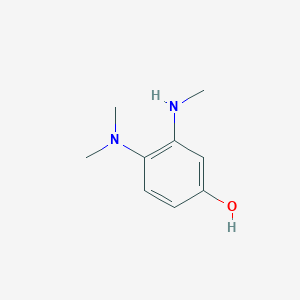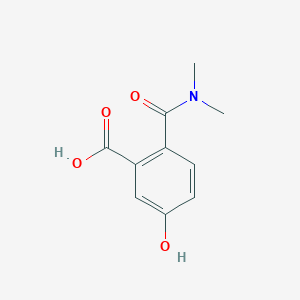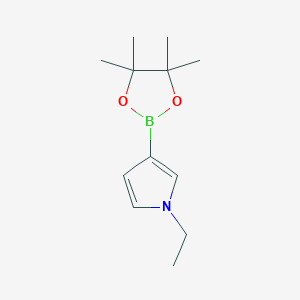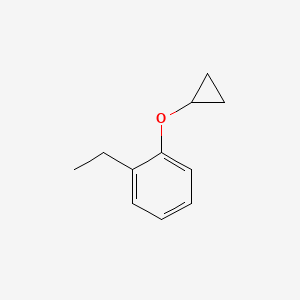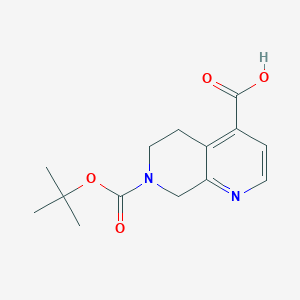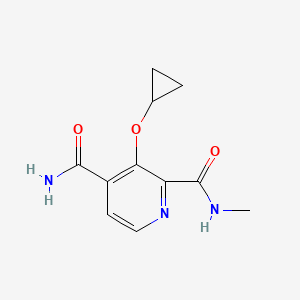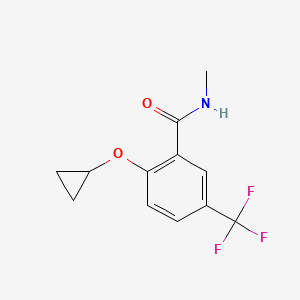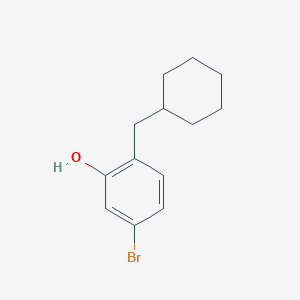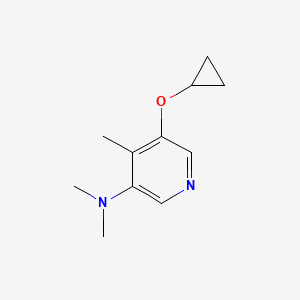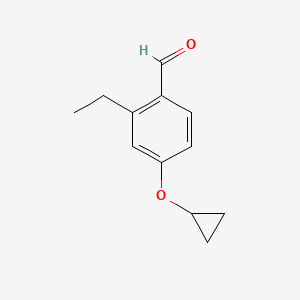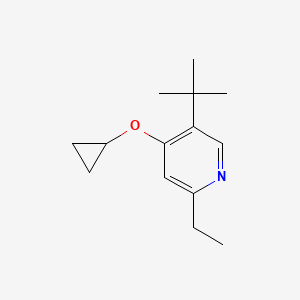
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine is an organic compound characterized by its unique structural features, including a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and ethyl groups, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in THF or DMF as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The pathways involved in these interactions are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Tert-butyl-4-cyclopropoxy-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
5-Tert-butyl-4-cyclopropoxy-2-propylpyridine: Similar structure but with a propyl group instead of an ethyl group.
4-Cyclopropoxy-2-ethylpyridine: Lacks the tert-butyl group.
Uniqueness
5-Tert-butyl-4-cyclopropoxy-2-ethylpyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where these properties are desired.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
5-tert-butyl-4-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-8-13(16-11-6-7-11)12(9-15-10)14(2,3)4/h8-9,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
OPYRVBBUTNYEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)C(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


